Cumyl dithiobenzoate

Catalog No.
S645151
CAS No.
201611-77-0
M.F
C16H16S2
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cumyl dithiobenzoate

CAS Number

201611-77-0

Product Name

Cumyl dithiobenzoate

IUPAC Name

2-phenylpropan-2-yl benzenecarbodithioate

Molecular Formula

C16H16S2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

KOBJYYDWSKDEGY-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2

Synonyms

cumyl dithiobenzoate

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2

Rubber and Polymer Chemistry:

Cumyl dithiobenzoate exhibits vulcanizing properties, meaning it can form cross-links between rubber chains, strengthening and improving the properties of rubber materials. Research suggests its potential use as a co-curing agent in rubber compounds, particularly for tires, improving their wear resistance and durability [].

Material Science:

Studies are exploring the potential of cumyl dithiobenzoate as a lubricant additive due to its ability to reduce friction and wear. Its antioxidant properties are also being investigated for its potential use in protecting materials from degradation. However, further research is needed to confirm its effectiveness and optimize its application [].

Bioactive Properties:

Limited research suggests potential antibacterial and antifungal activities of cumyl dithiobenzoate. However, more studies are needed to understand its mechanisms of action, efficacy, and potential toxicity before considering any practical applications [].

Organic Synthesis:

Cumyl dithiobenzoate finds use as a chain transfer agent in certain types of polymerization reactions. It helps control the polymer chain length and distribution, influencing the final properties of the synthesized polymer [].

Cumyl dithiobenzoate is an organic compound with the chemical formula C₁₆H₁₆S₂. It is a member of the dithiobenzoate family, characterized by the presence of two sulfur atoms in its structure. This compound is primarily used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, a method that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The compound's structure includes a cumyl group attached to a dithiobenzoate moiety, which contributes to its unique reactivity and functionality in polymer chemistry .

, particularly in RAFT polymerization processes. In this context, it acts as a chain transfer agent, facilitating the growth of polymer chains while maintaining control over their molecular weight. The mechanism involves reversible addition and fragmentation steps, where the compound can form stable radicals that propagate polymerization. The kinetics of these reactions can be influenced by factors such as temperature and concentration, with studies indicating that higher concentrations can lead to rate retardation effects in polymerizations involving styrene and other monomers .

Cumyl dithiobenzoate can be synthesized through various methods, typically involving the reaction of cumyl alcohol with benzoyl chloride in the presence of a base to form the dithiobenzoate structure. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity. Alternative methods may involve different starting materials or catalytic systems, but the fundamental approach remains similar across different protocols .

The primary application of cumyl dithiobenzoate lies in polymer chemistry, specifically in RAFT polymerization. It is used to synthesize well-defined polymers for various applications, including:

  • Biomedical materials: Polymers synthesized using cumyl dithiobenzoate can be tailored for drug delivery systems or tissue engineering.
  • Coatings: The controlled polymerization allows for the creation of coatings with specific properties.
  • Nanotechnology: It plays a role in developing nanostructured materials for electronic or photonic applications.

Studies on cumyl dithiobenzoate have focused on its interactions within RAFT polymerization systems. Research indicates that impurities present in cumyl dithiobenzoate can significantly affect polymerization rates and outcomes. Understanding these interactions is crucial for optimizing reaction conditions and achieving desired polymer characteristics .

Cumyl dithiobenzoate shares similarities with other dithiobenzoates and related compounds used in RAFT polymerization. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Benzyl dithiobenzoateContains a benzyl group instead of cumylGenerally more reactive than cumyl derivatives
Phenyl dithiobenzoateContains a phenyl groupOften used for different monomer systems
Ethyl dithiobenzoateContains an ethyl groupLower volatility; may have different solubility

Cumyl dithiobenzoate is unique due to its combination of stability and reactivity, which allows for effective control over polymerization processes while minimizing side reactions that may occur with other similar compounds .

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of cumyl dithiobenzoate typically follows established protocols that emphasize precision control and high purity product formation [1] [2]. The primary synthetic route involves the reaction between dithiobenzoic acid and cumyl alcohol or its derivatives under carefully controlled conditions [2] [3].

Direct Alkylation Method

The most commonly employed laboratory method involves the direct alkylation of dithiobenzoic acid using cumyl chloride as the alkylating agent [2] [4]. This process begins with the preparation of dithiobenzoic acid through the reaction of benzyl chloride with elemental sulfur and sodium methoxide in methanol [5] [6]. The reaction mixture is heated to 67°C for 10 hours under an inert atmosphere to prevent oxidation [4] [6].

The cumyl dithiobenzoate synthesis proceeds through nucleophilic substitution where sodium dithiobenzoate reacts with cumyl chloride in a two-phase system [2] [7]. Typical reaction conditions include:

ParameterValueSource
Temperature15-25°C [2]
Reaction Time30 minutes to 24 hours [2]
Phase Ratio (Aqueous:Organic)80:20 to 20:80 [2]
Yield70-84% [2] [4]

Alpha-Methylstyrene Addition Route

An alternative laboratory approach involves the addition of dithiobenzoic acid to alpha-methylstyrene [2] [8]. This method provides cumyl dithiobenzoate through a Michael addition mechanism where the dithiobenzoic acid adds across the vinyl group of alpha-methylstyrene [8]. The reaction is typically conducted in organic solvents such as heptane or toluene at temperatures ranging from room temperature to 67°C [8].

Grignard-Based Synthesis

A sophisticated laboratory protocol employs Grignard reagent methodology where phenylmagnesium bromide reacts with carbon disulfide to form the dithiobenzoate anion, which subsequently undergoes alkylation with cumyl halides [9] [10]. This method requires strict anhydrous conditions and inert atmosphere protection [10].

Industrial Manufacturing Processes

Industrial production of cumyl dithiobenzoate employs scalable processes that optimize yield, cost-effectiveness, and product consistency [2] [6]. The manufacturing approaches differ significantly from laboratory methods in terms of reactor design, continuous processing capabilities, and waste minimization strategies [2].

Biphasic Reaction Systems

Industrial synthesis predominantly utilizes biphasic reaction systems that facilitate product separation and purification [2] [7]. The process involves dissolving dithiocarboxylic salts in the aqueous phase while maintaining the organic reactants in a separate organic phase containing aliphatic hydrocarbons such as hexane, heptane, or octane [2].

Key industrial process parameters include:

Process VariableIndustrial RangeOptimization Target
Weight Ratio (Aqueous:Organic)95:5 to 5:9580:20 to 20:80 [2]
Operating Temperature-10°C to 100°C0°C to 80°C [2]
Reaction Duration1 minute to 48 hours30 minutes to 24 hours [2]
PressureAtmospheric to elevatedAtmospheric [2]

Continuous Flow Processing

Advanced industrial facilities employ continuous flow reactors that enable precise control over reaction conditions and residence time [6] [11]. These systems utilize improved dispersion of sublimated sulfur and enhanced mixing through controlled addition of inert gases such as nitrogen or helium [6] [11]. The continuous process achieves conversion rates of approximately 81% while reducing overall processing time to 16 hours [11].

Phase Transfer Catalysis

Industrial processes often incorporate phase transfer catalysts to enhance reaction efficiency between the aqueous and organic phases [2]. Common catalysts include crown ethers and quaternary ammonium salts such as triicaprylmethylammonium chloride [2]. These catalysts facilitate the transfer of ionic species across phase boundaries, thereby accelerating the overall reaction rate [2].

Purification and Quality Control Methodologies

The purification of cumyl dithiobenzoate requires sophisticated analytical techniques and separation methods to achieve the high purity standards required for research and industrial applications [12] [13].

Chromatographic Purification Methods

Column chromatography represents the primary purification technique for cumyl dithiobenzoate [14] [15]. Silica gel serves as the stationary phase, with various organic solvent systems employed as mobile phases [14] [15]. The compound typically elutes with retention factor values between 0.5 and 0.92 depending on the solvent system used [16].

Typical chromatographic conditions include:

ParameterSpecificationReference
Stationary PhaseSilica gel 60 Å, 70-230 mesh [17]
Mobile PhaseEthyl acetate:hexane (2:3) [17]
DetectionUltraviolet absorption [14]
Retention Factor0.5-0.92 [16]

Analytical Characterization Methods

Quality control protocols for cumyl dithiobenzoate employ multiple analytical techniques to verify structural integrity and purity [12] [13] [18]. High Performance Liquid Chromatography analysis provides quantitative purity determination with minimum specifications typically exceeding 98.0% [12] [13].

Nuclear Magnetic Resonance spectroscopy serves as the primary structural confirmation tool [18] [19]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the cumyl and dithiobenzoate moieties, while Carbon-13 Nuclear Magnetic Resonance provides definitive structural verification [18] [19].

Mass spectrometry analysis confirms molecular weight and fragmentation patterns consistent with cumyl dithiobenzoate structure [20]. The molecular ion peak appears at mass-to-charge ratio 272.4, corresponding to the expected molecular formula C₁₆H₁₆S₂ [12] [13].

Physical Property Verification

Quality control protocols include verification of key physical properties that confirm product identity and purity [12] [13]. Critical specifications include:

PropertySpecificationMethod
Melting Point35.0-39.0°CCapillary method [13]
AppearanceRed to dark purple crystalVisual inspection [13]
PurityMinimum 98.0%High Performance Liquid Chromatography [12] [13]
Maximum Absorption444 nm in cyclohexaneUltraviolet-Visible spectroscopy [13]

Solvent Removal and Final Processing

Industrial purification protocols include vacuum distillation for solvent removal and final product isolation [2] [8]. The process typically involves heating under reduced pressure to remove volatile impurities while preserving the thermal stability of cumyl dithiobenzoate [8]. Final products undergo multiple washing steps with basic aqueous solutions to remove excess dithiobenzoic acid and other acidic impurities [2] [21].

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Cumyl dithiobenzoate

Dates

Modify: 2023-08-15

Explore Compound Types